molecular formula C6H5NNaO2 B1592670 Sodium pyridine-2-carboxylate CAS No. 57665-05-1

Sodium pyridine-2-carboxylate

Cat. No.: B1592670
CAS No.: 57665-05-1
M. Wt: 146.10 g/mol
InChI Key: MXJCAVBTBVYAGA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Sodium pyridine-2-carboxylate, also known as sodium picolinate, is a sodium salt of pyridine-2-carboxylic acid. This compound is of significant interest due to its versatile applications in various fields, including chemistry, biology, and industry. It is characterized by its ability to form stable complexes with metal ions, making it useful in various chemical reactions and processes.

Preparation Methods

Synthetic Routes and Reaction Conditions: Sodium pyridine-2-carboxylate can be synthesized through the neutralization of pyridine-2-carboxylic acid with sodium hydroxide. The reaction typically involves dissolving pyridine-2-carboxylic acid in water, followed by the gradual addition of sodium hydroxide until the pH reaches a neutral level. The resulting solution is then evaporated to obtain the sodium salt.

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale neutralization reactions. The process is optimized to ensure high yield and purity, with careful control of reaction conditions such as temperature, pH, and concentration of reactants.

Chemical Reactions Analysis

Types of Reactions: Sodium pyridine-2-carboxylate undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form pyridine-2,3-dicarboxylic acid.

    Reduction: Reduction reactions can convert it back to pyridine-2-carboxylic acid.

    Substitution: It can participate in nucleophilic substitution reactions, where the carboxylate group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride are often used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions.

Major Products:

    Oxidation: Pyridine-2,3-dicarboxylic acid.

    Reduction: Pyridine-2-carboxylic acid.

    Substitution: Various substituted pyridine derivatives depending on the reagents used.

Scientific Research Applications

Sodium pyridine-2-carboxylate has a wide range of applications in scientific research:

    Chemistry: It is used as a ligand in coordination chemistry to form complexes with metal ions

    Biology: The compound is used in biochemical studies to investigate enzyme mechanisms and metal ion interactions in biological systems.

    Medicine: this compound is explored for its potential therapeutic effects, particularly in the context of metal ion chelation therapy.

    Industry: It is used in the formulation of metal plating solutions and as a corrosion inhibitor in various industrial processes.

Mechanism of Action

The mechanism of action of sodium pyridine-2-carboxylate primarily involves its ability to chelate metal ions. The carboxylate and pyridine nitrogen atoms coordinate with metal ions, forming stable complexes. This chelation process can influence various biochemical pathways and reactions, depending on the specific metal ion involved. For example, in biological systems, it can modulate the activity of metalloenzymes by altering the availability of metal cofactors.

Comparison with Similar Compounds

Sodium pyridine-2-carboxylate can be compared with other similar compounds such as:

    Sodium benzoate: Both are sodium salts of carboxylic acids, but sodium benzoate lacks the nitrogen atom present in this compound, which affects its coordination chemistry.

    Sodium acetate: Similar in being a sodium salt of a carboxylic acid, but sodium acetate does not have the aromatic ring structure of this compound, leading to different chemical properties and applications.

    Sodium salicylate: Contains both a carboxylate and a hydroxyl group, offering different reactivity and applications compared to this compound.

Properties

CAS No.

57665-05-1

Molecular Formula

C6H5NNaO2

Molecular Weight

146.10 g/mol

IUPAC Name

sodium;pyridine-2-carboxylate

InChI

InChI=1S/C6H5NO2.Na/c8-6(9)5-3-1-2-4-7-5;/h1-4H,(H,8,9);

InChI Key

MXJCAVBTBVYAGA-UHFFFAOYSA-N

SMILES

C1=CC=NC(=C1)C(=O)[O-].[Na+]

Canonical SMILES

C1=CC=NC(=C1)C(=O)O.[Na]

Key on ui other cas no.

57665-05-1

Related CAS

98-98-6 (Parent)

Origin of Product

United States

Synthesis routes and methods

Procedure details

An aqueous solution of sodium picolinate was prepared from 12.3 grams (100 mmol) of picolinic acid, about 4 grams of sodium hydroxide, and 50 ml of water while adjusting the solution to pH 7.2 with an amount of NaOH. With stirring, 2.84 grams (25 mmol of Zn2+) of basic zinc carbonate, 3Zn(OH)2.2ZnCO3.H2O was added to the solution. The resulting mixture indicated pH 13.8.
Quantity
12.3 g
Type
reactant
Reaction Step One
Quantity
4 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
3Zn(OH)2
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
zinc carbonate
Quantity
2.84 g
Type
catalyst
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five
Name
sodium picolinate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Sodium pyridine-2-carboxylate
Reactant of Route 2
Sodium pyridine-2-carboxylate
Reactant of Route 3
Sodium pyridine-2-carboxylate
Reactant of Route 4
Sodium pyridine-2-carboxylate
Reactant of Route 5
Sodium pyridine-2-carboxylate
Reactant of Route 6
Sodium pyridine-2-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.